N-[(2-methoxy-1-naphthyl)methyl]-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine
N-[(2-methoxy-1-naphthyl)methyl]-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0727847
InChI:
InChI=1S/C22H23N5OS/c1-28-21-13-12-17-8-5-6-11-19(17)20(21)16-23-14-7-15-29-22-24-25-26-27(22)18-9-3-2-4-10-18/h2-6,8-13,23H,7,14-16H2,1H3
SMILES:
COC1=C(C2=CC=CC=C2C=C1)CNCCCSC3=NN=NN3C4=CC=CC=C4
Molecular Formula:
C22H23N5OS
Molecular Weight:
405.5 g/mol
N-[(2-methoxy-1-naphthyl)methyl]-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine
CAS No.:
Cat. No.: VC0727847
Molecular Formula: C22H23N5OS
Molecular Weight: 405.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H23N5OS |
|---|---|
| Molecular Weight | 405.5 g/mol |
| IUPAC Name | N-[(2-methoxynaphthalen-1-yl)methyl]-3-(1-phenyltetrazol-5-yl)sulfanylpropan-1-amine |
| Standard InChI | InChI=1S/C22H23N5OS/c1-28-21-13-12-17-8-5-6-11-19(17)20(21)16-23-14-7-15-29-22-24-25-26-27(22)18-9-3-2-4-10-18/h2-6,8-13,23H,7,14-16H2,1H3 |
| Standard InChI Key | GRMQQEDUNSHYLV-UHFFFAOYSA-N |
| SMILES | COC1=C(C2=CC=CC=C2C=C1)CNCCCSC3=NN=NN3C4=CC=CC=C4 |
| Canonical SMILES | COC1=C(C2=CC=CC=C2C=C1)CNCCCSC3=NN=NN3C4=CC=CC=C4 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator